molecular formula C11H9N3O4 B2526801 3-[(3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde CAS No. 1006435-82-0

3-[(3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde

Cat. No.: B2526801
CAS No.: 1006435-82-0
M. Wt: 247.21
InChI Key: RCBARHPBDZXSAJ-UHFFFAOYSA-N
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Description

3-[(3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde is a chemical compound with the molecular formula C11H9N3O4 and a molecular weight of 247.21 g/mol . This compound features a benzaldehyde moiety substituted with a 3-nitro-1H-pyrazol-1-yl group via a methoxy linker. It is often used in various chemical research and industrial applications due to its unique structural properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde typically involves the reaction of 3-nitro-1H-pyrazole with 3-formylphenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-[(3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde can undergo several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-[(3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde has several applications in scientific research, including:

Comparison with Similar Compounds

  • 3-[(3-nitro-1H-pyrazol-1-yl)methoxy]benzoic acid
  • 3-[(3-amino-1H-pyrazol-1-yl)methoxy]benzaldehyde
  • 3-[(3-nitro-1H-pyrazol-1-yl)methoxy]benzyl alcohol

Comparison: Compared to these similar compounds, 3-[(3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde is unique due to its aldehyde functional group, which allows it to participate in a wider range of chemical reactions. The presence of the nitro group also imparts distinct electronic properties that can influence its reactivity and potential biological activities .

Biological Activity

3-[(3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological evaluations of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory activities.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C₁₂H₁₁N₃O₄
  • CAS Number : 1006435-82-0

Synthesis

The synthesis of this compound typically involves the reaction of 3-nitro-1H-pyrazole with appropriate aldehydes under controlled conditions to yield the desired product. Various methods have been reported in literature, emphasizing the importance of optimizing reaction conditions to maximize yield and purity.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole moiety. For instance, derivatives similar to this compound have shown significant inhibition of cancer cell proliferation.

CompoundCell LineIC50 (μM)Mechanism of Action
7dMDA-MB-2312.5Induces apoptosis via caspase activation
7hHepG210Microtubule destabilization
10cA5495Cell cycle arrest

In a study, it was found that compounds with a pyrazole scaffold exhibited effective inhibition of microtubule assembly, which is crucial for cell division. The apoptosis-inducing effects were confirmed by increased caspase activity in breast cancer cells (MDA-MB-231) at concentrations as low as 1 μM, indicating a promising avenue for further development as anticancer agents .

2. Antimicrobial Activity

Pyrazole derivatives have also demonstrated a broad spectrum of antimicrobial activities. The compound has been evaluated against various bacterial strains and fungi.

MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli40 μg/mL
Staphylococcus aureus20 μg/mL
Aspergillus niger30 μg/mL

These results suggest that compounds like this compound could serve as potential candidates for developing new antimicrobial agents .

3. Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been widely studied. Compounds with similar structures have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.

CompoundInhibition (%) at 10 μM
Compound A75
Compound B65

In vivo studies indicated that these compounds could reduce edema and pain in animal models, comparable to standard anti-inflammatory drugs .

Case Studies

A recent study evaluated the effects of a series of pyrazole derivatives on various cancer cell lines, including breast (MDA-MB-231), liver (HepG2), and lung (A549) cancers. The study found that certain derivatives not only inhibited cell growth but also induced significant morphological changes associated with apoptosis . Another study focused on the antimicrobial efficacy against resistant strains of bacteria, demonstrating that these compounds could overcome some resistance mechanisms .

Properties

IUPAC Name

3-[(3-nitropyrazol-1-yl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O4/c15-7-9-2-1-3-10(6-9)18-8-13-5-4-11(12-13)14(16)17/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCBARHPBDZXSAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCN2C=CC(=N2)[N+](=O)[O-])C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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